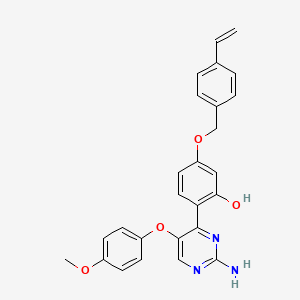

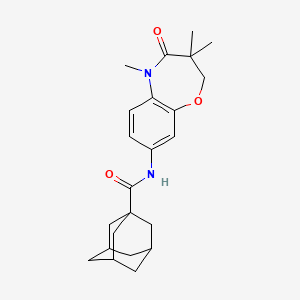

![molecular formula C19H24F3NO4 B2567771 2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid CAS No. 1439897-86-5](/img/structure/B2567771.png)

2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has a molecular formula of C19H24F3NO4, an average mass of 387.393 Da, and a monoisotopic mass of 387.165741 Da .

Scientific Research Applications

Synthesis and Fungicidal Activity

A series of novel compounds, including those with structures related to the tert-butoxycarbonyl group, were synthesized and evaluated for their fungicidal activity. These compounds showed moderate to excellent inhibition against specific fungal species, highlighting their potential use in developing new fungicides (Mao, Song, & Shi, 2013).

Asymmetric Synthesis

Research has been conducted on the asymmetric synthesis of compounds with structural similarities to the specified chemical, leading to potential applications in medicinal chemistry. For instance, enantiomerically pure compounds have been synthesized from L-aspartic acid beta-tert-butyl ester, which could be used in the development of new pharmaceuticals (Xue, He, Roderick, Corbett, & Decicco, 2002).

Peptide Modification

Research on N-(tert-butoxy)carbonyl-protected peptides has opened avenues for peptide backbone modification, which is crucial for developing therapeutic peptides with improved stability and bioavailability (Matt & Seebach, 1998).

Sugar Fragmentation in Maillard Reaction

Studies on the Maillard reaction have identified the formation of acetic acid from specific precursors, providing insights into the chemical pathways involved in food chemistry and nutrition (Davidek, Devaud, Robert, & Blank, 2006).

Improved Selectivity in Deprotection Reactions

Research into the selective removal of the tert-butyloxycarbonyl group has improved the efficiency of synthetic processes, particularly in peptide synthesis, where selective deprotection is often required (Bodanszky & Bodanszky, 2009).

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water .

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-8-18(9-11-23,12-15(24)25)13-4-6-14(7-5-13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVQAICVMJGOFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2567688.png)

![Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2567690.png)

![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2567701.png)

![1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2567706.png)

![2-(2,3-dihydro-1,4-benzodioxine-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567708.png)

![(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2567709.png)